1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine
Overview
Description
Thiophene-based compounds have been the subject of interest for many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be quite diverse, depending on the specific compound and the conditions. For example, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Scientific Research Applications
Synthesis and Reaction Studies :
- Potkin, Petkevich, and Kurman (2010) described the synthesis of 1-(thien-2-yl)- and 1-(4-hydroxyphenyl)-3,4,4-trichloro-3-buten-1-ones and their reactions with amines. They noted that the heterocyclization into pyrazole structure was not observed in their experiments (Potkin, Petkevich, & Kurman, 2010).
Generation of Structurally Diverse Libraries :
- Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for various alkylation and ring closure reactions, leading to a diverse library of compounds (Roman, 2013).
Antidepressant Activity :
- Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for antidepressant activity, with some derivatives showing potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity :
- Hamed et al. (2020) synthesized and characterized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
Structural and Chemical Analysis :
- Szlachcic et al. (2020) conducted X-ray diffraction and DFT calculations on pyrazole derivatives to understand their reactivity and proposed alternative synthesis conditions (Szlachcic et al., 2020).
Large-Scale Synthesis and Applications :
- Yang et al. (2014) developed a cost-effective route for large-scale preparation of a novel oxazolidinone antibacterial candidate, demonstrating the potential for industrial-scale applications of such compounds (Yang et al., 2014).
Antitumor Activity :
- Gouda et al. (2016) synthesized thiophene-based azo dyes incorporating pyrazolone moiety and evaluated their antitumor activity (Gouda et al., 2016).
Future Directions
properties
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-8-1-3-11(10-8)5-7-2-4-12-6-7/h1-4,6H,5H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLGIYFFTQQGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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